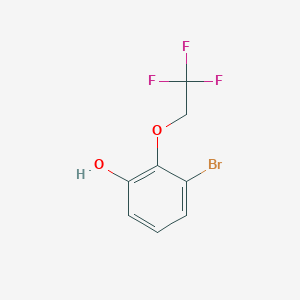

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Description

Contextualization within Organohalogen Chemistry Research

Organohalogen compounds, which feature at least one carbon-halogen bond, are a cornerstone of modern chemistry. rroij.com The inclusion of halogen atoms into organic molecules can profoundly alter their physical and chemical properties. vub.beresearchgate.net Research in organohalogen chemistry is vast and includes the development of new synthetic methods for selective halogenation and the investigation of the unique properties that halogens impart to molecules. vub.be These compounds are utilized as solvents, refrigerants, and, significantly, as precursors and active ingredients in pharmaceuticals and agrochemicals. rroij.com The presence of a bromine atom on the aromatic ring of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Significance of Phenolic and Trifluoroethoxy Motifs in Advanced Chemical Synthesis

Phenols are a class of organic compounds characterized by a hydroxyl group directly attached to an aromatic ring. britannica.com This functional group is a key feature in a vast array of natural products and synthetic compounds. nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, which is a potent nucleophile. wikipedia.orgmdpi.com Phenols are also reactive towards electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring. wikipedia.org

The trifluoroethoxy group (-OCH2CF3) is a prime example of a fluorinated motif that has gained significant attention in recent years. The incorporation of fluorine atoms into organic molecules can dramatically influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The trifluoroethoxy group, in particular, is known for its high thermal stability and electron-withdrawing nature, which can impact the reactivity and acidity of the nearby phenolic proton. numberanalytics.com This strategic incorporation of fluorine is a widely used tactic in drug design to enhance the efficacy and safety of pharmaceuticals. nih.govnumberanalytics.com

Overview of Research Trajectories for Fluorinated Aromatic Compounds

Research into fluorinated aromatic compounds has been a burgeoning field for decades. acs.org Initially, the synthesis of these compounds was challenging, but advancements in organofluorine chemistry have led to the development of efficient fluorination methods. numberanalytics.com The unique properties conferred by fluorine have made these compounds highly desirable in a multitude of applications. researchgate.netnumberanalytics.com

Current research trajectories in this area include:

Pharmaceuticals: The development of new drugs where fluorine incorporation leads to improved pharmacokinetic and pharmacodynamic profiles. Examples include anticancer agents, antibiotics, and central nervous system drugs. nih.govnumberanalytics.com

Agrochemicals: The design of more potent and selective herbicides, insecticides, and fungicides. researchgate.net

Materials Science: The creation of advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs) with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com

New Synthetic Methodologies: The ongoing development of novel and more efficient ways to introduce fluorine and fluorinated groups into aromatic systems. nih.gov

The convergence of these research areas underscores the potential of molecules like this compound as valuable building blocks in the synthesis of novel and functional chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3O2 |

|---|---|

Molecular Weight |

271.03 g/mol |

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethoxy)phenol |

InChI |

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

RYEFEHDJYRCILT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol identifies two primary challenges: the formation of the 2,2,2-trifluoroethoxy ether linkage and the regioselective bromination at the C-3 position. The most logical precursor is 2-(2,2,2-trifluoroethoxy)phenol (B147642), which can then be subjected to a carefully controlled bromination reaction.

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol Intermediates

The synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol, is a multi-step process that typically begins with a readily available substituted nitrobenzene. google.comgoogle.com

Etherification: The synthesis commences with the etherification of an ortho-halonitrobenzene, such as o-nitrochlorobenzene, with 2,2,2-trifluoroethanol. This reaction is typically carried out under alkaline conditions using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the nucleophilic aromatic substitution, yielding 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.comgoogle.com

Nitro Group Reduction: The nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step produces 2-(2,2,2-trifluoroethoxy)aniline (B1351063). google.com

Diazotization and Hydrolysis: The final step to obtain the phenolic intermediate involves the conversion of the amino group of 2-(2,2,2-trifluoroethoxy)aniline into a hydroxyl group. This is achieved through a diazotization reaction, where the aniline (B41778) is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in an acidic medium like sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. The resulting diazonium salt is subsequently hydrolyzed by heating, which replaces the diazonium group with a hydroxyl group to afford the target intermediate, 2-(2,2,2-trifluoroethoxy)phenol. google.comgoogle.com

Strategies for Ortho-Bromination on Phenolic Scaffolds

Achieving selective bromination at the ortho position of a phenol (B47542) is a significant challenge in synthetic chemistry due to the high reactivity of the phenolic ring, which often leads to polysubstitution and a preference for the para position. oup.comnih.gov Several strategies have been developed to enhance ortho-selectivity.

One effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a specific solvent system. For instance, conducting the reaction in ACS-grade methanol (B129727) has been shown to provide mono-ortho-brominated phenols in high yields and short reaction times. nih.govresearchgate.net The addition of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can further improve selectivity, potentially by coordinating with the phenolic oxygen and directing the electrophile to the ortho position. nih.govresearchgate.net

Another approach utilizes amines to direct ortho-bromination. The use of primary or secondary amines, particularly bulky ones like diisopropylamine (B44863) and dibutylamine, in the presence of NBS can selectively promote ortho-bromination. oup.com It is proposed that these amines react with NBS to form N-bromoamine intermediates that are effective for delivering bromine to the ortho position. oup.com Furthermore, specialized brominating agents like bromine chloride have been employed in inert organic solvents to selectively brominate phenols at the ortho position. google.com These methods provide a toolbox for chemists to control the regiochemical outcome of bromination on complex phenolic structures.

Direct Bromination Approaches

The direct bromination of 2-(2,2,2-trifluoroethoxy)phenol to yield the 3-bromo isomer requires overcoming the inherent directing effects of the substituents already present on the aromatic ring.

Regioselective Electrophilic Aromatic Bromination of 2-(2,2,2-trifluoroethoxy)phenol

The introduction of a bromine atom onto the 2-(2,2,2-trifluoroethoxy)phenol scaffold is an electrophilic aromatic substitution reaction. The success of this reaction hinges on controlling the regioselectivity to favor substitution at the C-3 position.

The regiochemical outcome of the bromination is dictated by the electronic properties of the two substituents on the benzene (B151609) ring: the hydroxyl (-OH) group and the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group. wikipedia.org

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. numberanalytics.com Its oxygen atom donates lone-pair electrons into the aromatic ring via resonance (+M effect), significantly increasing the electron density at the ortho and para positions (C-4 and C-6 in this case, as C-2 is blocked). stackexchange.comechemi.com This makes the -OH group a strong ortho, para-director. libretexts.orgbyjus.com

In the electrophilic bromination of 2-(2,2,2-trifluoroethoxy)phenol, these two directing effects are in competition. The hydroxyl group, being a much stronger activating group, will dominate the directing effect, strongly favoring substitution at the C-4 and C-6 positions. stackexchange.com Therefore, achieving bromination at the C-3 position, which is ortho to the weakly directing trifluoroethoxy group but meta to the strongly directing hydroxyl group, is electronically disfavored and presents a significant regiochemical challenge.

Given the high reactivity of the phenol ring, direct bromination can easily lead to a mixture of mono- and poly-brominated products. nih.govlibretexts.org Therefore, careful optimization of the brominating agent and reaction conditions is crucial to achieve selective mono-bromination at the desired C-3 position. researchgate.net

The choice of brominating agent is critical. While elemental bromine (Br₂) is a traditional choice, it is often too reactive and can lead to over-bromination, especially in polar solvents like water, which can result in the formation of tribromophenol. byjus.comyoutube.com Milder and more selective reagents, such as N-bromosuccinimide (NBS), are often preferred. nih.gov Other specialized reagents like tetraalkylammonium tribromides have been developed for para-selective bromination of phenols. nih.gov

The solvent also plays a pivotal role. Non-polar solvents such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures can suppress the ionization of the phenol and temper the reactivity, favoring mono-substitution. byjus.comyoutube.com Conversely, polar solvents can enhance reactivity. chemrxiv.org

To favor the electronically less-favored 3-bromo isomer, reaction conditions would need to be screened extensively. This could involve exploring a matrix of brominating agents, solvents, temperatures, and catalysts. For example, the use of bulky reagents or catalysts might sterically hinder attack at the more accessible C-4 and C-6 positions, potentially increasing the relative yield of the C-3 product. chemistryviews.org

Below is a table summarizing how different reaction conditions can influence the regioselectivity of phenol bromination, providing a basis for designing an optimized synthesis for the target compound.

| Brominating Agent | Solvent | Typical Conditions | Observed Regioselectivity/Outcome | Reference |

|---|---|---|---|---|

| Br₂ | H₂O (Bromine Water) | Room Temperature | High reactivity, leads to 2,4,6-tribromophenol (B41969) precipitate. | byjus.com |

| Br₂ | CS₂ or CCl₄ | Low Temperature (<5 °C) | Favors mono-bromination, primarily the para-isomer. | youtube.com |

| N-Bromosuccinimide (NBS) | Methanol | Room Temp, with p-TsOH (cat.) | Excellent selectivity for mono ortho-bromination. | nih.gov |

| NBS | Acetonitrile | 0 °C | Effective for mono-bromination of activated arenes. | nih.gov |

| KBr / ZnAl–BrO₃⁻–LDHs | CH₂Cl₂ | Room Temperature | Excellent regioselectivity; para-site is favored, ortho takes priority if para is occupied. | nih.gov |

| TMSBr / Sulfoxide | Acetonitrile | Room Temperature | High para-selectivity (up to 99:1 p/o) due to proposed O–H···S hydrogen bonding. | chemistryviews.org |

Advanced Synthetic Strategies and Process Optimization

Chemo-, Regio-, and Stereoselective Synthesis

Chemo-selectivity: The primary chemo-selectivity challenge in the synthesis of this compound lies in the bromination step. The brominating agent must selectively react with the aromatic ring without affecting the hydroxyl or the trifluoroethoxy groups. Common brominating agents like N-bromosuccinimide (NBS) are generally effective for aromatic bromination and are less likely to cause side reactions on the ether linkage under controlled conditions. nih.gov

The combined influence of these two ortho-, para-directing groups would typically favor substitution at positions 4 and 6 (para and ortho to the hydroxyl group, respectively). Therefore, direct bromination of 2-(2,2,2-trifluoroethoxy)phenol would likely yield a mixture of 4-bromo and 6-bromo isomers as the major products, with the 3-bromo isomer being a minor product at best.

To achieve regioselective synthesis of the 3-bromo isomer, a more elaborate strategy is necessary. One possible approach is to start with a phenol that already has a directing group at the 3-position which can be later removed or that directs the incoming trifluoroethoxy group to the 2-position. A more direct method could involve the use of specialized brominating agents or catalysts that can overcome the inherent directing effects of the substituents, possibly through a metal-halogen exchange mechanism on a pre-functionalized ring. For instance, methods for selective ortho-bromination of phenols have been developed that could potentially be adapted. acs.orggoogle.com

The table below outlines the expected product distribution from a hypothetical direct bromination of 2-(2,2,2-trifluoroethoxy)phenol, highlighting the regioselectivity challenge.

| Product Isomer | Position of Bromination | Directing Group Influence | Expected Yield |

|---|---|---|---|

| 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol | C-4 (para to -OH) | Strongly favored by -OH and -OCH₂CF₃ | Major |

| 6-Bromo-2-(2,2,2-trifluoroethoxy)phenol | C-6 (ortho to -OH) | Favored by -OH and -OCH₂CF₃, but sterically hindered | Significant |

| This compound | C-3 (meta to -OH) | Disfavored by both directing groups | Minor/Trace |

Stereo-selectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not a consideration in its preparation.

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry can be applied to the proposed synthetic routes to minimize environmental impact and improve safety. digitellinc.comcolab.ws

Use of Greener Reagents: Traditional bromination often uses elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. wordpress.com A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.com Other green bromination methods include the use of hydrogen bromide with an oxidant, or catalytic systems that use a bromide salt and an in-situ generated oxidizing agent. ccspublishing.org.cn For the reduction of the nitro group, catalytic hydrogenation with H₂ is a green method as the only byproduct is water.

Safer Solvents: The choice of solvent is critical. Replacing hazardous solvents like carbon tetrachloride, often used in older bromination protocols, with greener alternatives such as methanol, ethanol, or in some cases, water, can significantly improve the environmental profile of the synthesis. nih.gov

Atom Economy: The atom economy of the synthesis can be improved by choosing reaction pathways that incorporate most of the atoms from the reactants into the final product. Catalytic approaches, such as the use of an Fe₂O₃/zeolite catalyst system for bromination, can improve atom economy by reducing the need for stoichiometric reagents. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The development of highly active catalysts that can promote reactions under mild conditions is a key aspect of green chemistry.

The table below compares a traditional bromination method with a greener alternative.

| Parameter | Traditional Method (Br₂) | Greener Method (NBS) |

|---|---|---|

| Brominating Agent | Liquid Br₂ | Solid N-bromosuccinimide |

| Hazards | Highly toxic, corrosive, volatile | Irritant, easier to handle |

| Solvent | Often chlorinated solvents (e.g., CCl₄) | Greener solvents (e.g., methanol, acetonitrile) |

| Byproducts | HBr (corrosive gas) | Succinimide (less hazardous solid) |

Considerations for Laboratory Scale-Up for Research Material Production

Scaling up the synthesis of this compound from the laboratory bench to produce larger quantities of research material requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. blogspot.comakjournals.com

Reagent Selection and Handling: On a larger scale, the handling of hazardous materials becomes more critical. For example, while NBS is safer than liquid bromine, large quantities still require careful handling to avoid dust inhalation. The choice of reagents may also be influenced by cost and availability at a larger scale. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be a more economical source of bromine than NBS for larger scale reactions. blogspot.com

Thermal Management: Many of the reactions in the proposed synthesis, such as nitration, diazotization, and bromination, are exothermic. acs.org On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. researchgate.net Proper cooling and monitoring of the reaction temperature are essential to prevent runaway reactions. The use of reaction calorimetry can be valuable to understand the thermal profile of the reactions and to design safe scale-up protocols. acs.org

Mixing and Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous reactions like catalytic hydrogenation. The choice of stirrer and reactor geometry becomes more important at a larger scale.

Work-up and Purification: Laboratory-scale purifications often rely on column chromatography, which can be impractical and costly for larger quantities. Developing a robust crystallization or distillation procedure for the intermediates and the final product is highly desirable for scale-up.

Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis. This involves identifying potential hazards, such as the formation of unstable diazonium salts or the potential for runaway reactions, and implementing appropriate control measures.

The following table summarizes key considerations for the scale-up of a hypothetical bromination step.

| Factor | Laboratory Scale (grams) | Scale-Up (kilograms) |

|---|---|---|

| Reagent Addition | Manual addition with a pipette | Controlled addition via a pump |

| Temperature Control | Ice bath | Jacketed reactor with a cooling system |

| Purification | Silica gel chromatography | Crystallization or distillation |

| Safety | Fume hood | Engineered controls, process safety management |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals, confirms the connectivity of the trifluoroethoxy group, and provides valuable information regarding the molecule's conformation.

Proton (¹H) NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the trifluoroethoxy group, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring, namely the bromine atom, the hydroxyl group, and the trifluoroethoxy group.

The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons. The proton ortho to the hydroxyl group and meta to the bromine is anticipated to appear at the lowest field due to the combined deshielding effects. The other two aromatic protons will resonate at slightly higher fields, with their precise chemical shifts and coupling constants providing definitive information about their relative positions.

The aliphatic protons of the trifluoroethoxy group (-OCH₂CF₃) are expected to appear as a quartet due to coupling with the three neighboring fluorine atoms. This characteristic pattern is a key indicator of the presence and connectivity of this group. The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 6.8 - 7.5 | m | - |

| -OCH₂CF₃ | 4.4 - 4.6 | q | 8 - 10 |

| -OH | 5.0 - 6.0 | br s | - |

Carbon (¹³C) NMR Chemical Shift Analysis and Coupling Patterns

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents. The carbon bearing the hydroxyl group is expected to be significantly downfield, while the carbon attached to the bromine atom will also exhibit a downfield shift.

The carbons of the trifluoroethoxy group will show characteristic signals. The methylene carbon (-OCH₂) will be coupled to the three fluorine atoms, resulting in a quartet. The trifluoromethyl carbon (-CF₃) will also appear as a quartet due to the one-bond coupling with the three fluorine atoms, and its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine atoms.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| Aromatic C-OH | 150 - 155 | s |

| Aromatic C-O | 145 - 150 | s |

| Aromatic C-Br | 110 - 115 | s |

| Aromatic C-H | 115 - 130 | s |

| -OCH₂CF₃ | 65 - 70 | q |

| -CF₃ | 120 - 125 | q |

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoroethoxy Group Characterization

¹⁹F NMR spectroscopy is a powerful tool for specifically probing the fluorine-containing trifluoroethoxy group. The spectrum is expected to show a single signal, a triplet, due to the coupling with the two adjacent protons of the methylene group (-OCH₂-). The chemical shift of this signal is characteristic of the trifluoromethyl group in this particular chemical environment. This technique provides unambiguous confirmation of the presence and integrity of the -CF₃ group.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CF₃ | -72 to -76 | t | 8 - 10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To definitively establish the molecular structure and connectivity, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the aromatic region, it would help to trace the connectivity of the three adjacent protons. It would also show a clear correlation between the methylene protons of the trifluoroethoxy group and the trifluoromethyl group's influence on them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the specific ¹³C signals for the aromatic C-H groups and the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). It would be crucial in confirming the connectivity between the trifluoroethoxy group and the aromatic ring by showing a correlation from the methylene protons to the aromatic carbon C2. It would also help to assign the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the trifluoroethoxy group relative to the aromatic ring by observing through-space interactions between the methylene protons and one of the aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Frequencies (Phenolic O-H, C-Br, C-F, Aromatic C=C)

The IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Phenolic O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

Aromatic C=C Stretch: Several sharp to medium intensity bands are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring.

C-F Stretch: Strong absorption bands are expected in the region of 1000-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group. These are typically some of the most intense bands in the IR spectrum.

C-Br Stretch: A weaker absorption band is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹, corresponding to the C-Br stretching vibration.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1350 | Very Strong |

| C-Br Stretch | 500 - 600 | Weak to Medium |

Investigation of Inter- and Intramolecular Hydrogen Bonding Effects

The presence of a hydroxyl group (-OH) and an ether linkage (-O-) in proximity on the benzene ring of this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the phenolic proton and the oxygen atom of the trifluoroethoxy group. This would lead to the formation of a pseudo-six-membered ring, a stabilizing conformation. In Infrared (IR) spectroscopy, such an interaction would be indicated by a broad absorption band for the O-H stretch at a lower frequency (typically 3200-3550 cm⁻¹) compared to a "free" hydroxyl group (typically 3600-3650 cm⁻¹). The exact position and broadness of the peak would provide insight into the strength of this bond.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and the hydroxyl or ether oxygen of a neighboring molecule. In IR spectroscopy, this would also contribute to the broadening and shifting of the O-H stretching band to lower wavenumbers. Concentration-dependent IR studies could help distinguish between inter- and intramolecular hydrogen bonding, as the relative intensity of the band for intermolecular bonding would decrease upon dilution.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its elemental formula (C₈H₆BrF₃O₂). The presence of bromine would be readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z | Measured m/z |

| [C₈H₆⁷⁹BrF₃O₂]⁺ | Value | Value |

| [C₈H₆⁸¹BrF₃O₂]⁺ | Value | Value |

| (Note: Specific m/z values cannot be provided without experimental data.) |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern would provide valuable information about the molecule's structure and bond strengths.

Plausible Fragmentation Pathways:

Loss of the trifluoroethoxy group: A primary fragmentation would likely involve the cleavage of the ether bond, leading to the loss of a ·OCH₂CF₃ radical or a C₂H₂F₃O radical, resulting in a bromophenol-related fragment ion.

Loss of CF₃: Fragmentation within the trifluoroethoxy side chain could lead to the loss of a trifluoromethyl radical (·CF₃).

Loss of CO: A common fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule from the aromatic ring after initial fragmentation.

Loss of Br: Cleavage of the carbon-bromine bond would result in an ion with a mass difference corresponding to the bromine atom.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| Molecular Ion | Value | ·OCH₂CF₃ |

| Molecular Ion | Value | ·CF₃ |

| Fragment Ion | Value | CO |

| Molecular Ion | Value | ·Br |

| (Note: Specific m/z values and their relative intensities cannot be provided without experimental data.) |

X-ray Crystallography of Single Crystals (if applicable for derivatives)

As no crystal structure for this compound itself is available, this section would typically discuss the analysis of a suitable crystalline derivative.

Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles within the molecule in the solid state. This would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the trifluoroethoxy group relative to the phenyl ring. The analysis would also detail how the molecules pack in the crystal lattice, revealing any specific arrangements or motifs.

Analysis of Non-Covalent Interactions within the Crystal Lattice

The crystallographic data would be crucial for identifying and characterizing non-covalent interactions that stabilize the crystal structure. These could include:

Hydrogen Bonding: The precise geometry (donor-acceptor distances and angles) of any inter- and intramolecular hydrogen bonds would be determined.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic rings could stack on top of each other, and the analysis would reveal the distance and offset between the rings.

van der Waals Forces: A comprehensive analysis of all the short intermolecular contacts would be performed.

Table 3: Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Torsion Angles | e.g., C-C-O-C |

| Hydrogen Bond Geometry | e.g., O-H···O distance |

| (Note: This data is purely illustrative and cannot be provided without an actual crystal structure.) |

Chiroptical Spectroscopy (if chiral derivatives are investigated)

Information regarding the investigation of chiral derivatives of this compound is not available in the scientific literature. The parent compound itself is not chiral, and therefore, chiroptical spectroscopic studies would only be relevant for its non-racemic chiral derivatives.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

There are no published studies that utilize Electronic Circular Dichroism (ECD) to determine the absolute configuration of any chiral derivatives of this compound. Such an analysis would require the synthesis and separation of enantiomers of a chiral form of the molecule, followed by experimental ECD measurements and comparison with theoretical calculations. No such research has been reported.

Vibrational Circular Dichroism (VCD) for Conformational Studies

Similarly, there is no available research that employs Vibrational Circular Dichroism (VCD) for the conformational study of chiral derivatives of this compound. VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution, but its application is predicated on the existence of such molecules and dedicated spectroscopic investigation.

Theoretical and Computational Studies of 3 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the geometric, electronic, and spectroscopic properties of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation of the molecule. The presence of the flexible trifluoroethoxy side chain suggests that multiple conformers may exist, differing in the dihedral angles of the C-O-C-C linkage.

A conformational analysis would be performed by systematically rotating the key dihedral angles and calculating the corresponding energies. The results of such an analysis would reveal the global minimum energy structure as well as other low-energy local minima. These calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accurate results.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value |

| C-Br Bond Length (Å) | 1.910 |

| C-O (phenol) Bond Length (Å) | 1.365 |

| O-H Bond Length (Å) | 0.965 |

| C-O (ether) Bond Length (Å) | 1.378 |

| O-C (ethyl) Bond Length (Å) | 1.445 |

| C-C-O-H Dihedral Angle (°) | 0.0 |

| C-C-O-C Dihedral Angle (°) | 115.8 |

| O-C-C-F Dihedral Angle (°) | 60.2 |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments.

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations provide valuable insights into the distribution of electrons within this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this molecule, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, particularly on the oxygen and bromine atoms. The LUMO is likely to be distributed over the aromatic ring as well.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites. The electron-withdrawing nature of the bromine and trifluoroethoxy groups would significantly influence the charge distribution on the phenol ring.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the phenolic oxygen. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 |

| Dipole Moment (Debye) | 3.45 |

Note: This data is hypothetical and serves to illustrate the typical output of such calculations.

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning experimental NMR spectra and confirming the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These spectra show characteristic peaks corresponding to the vibrational modes of the molecule, such as O-H stretching, C-Br stretching, and the vibrations of the aromatic ring and the trifluoroethoxy group.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the electronic excited states of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100-3000 |

| C-F Stretch | 1350-1100 |

| C-O Stretch (ether) | 1250 |

| C-Br Stretch | 650 |

Note: These are typical frequency ranges for the specified functional groups.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their interactions with their environment.

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations can model the molecule in a solvent box (e.g., water, methanol (B129727), or dimethyl sulfoxide) to study these effects.

By simulating the system over time, one can analyze the radial distribution functions to understand the solvation shell structure around different parts of the molecule. For instance, the phenolic hydroxyl group would be expected to form hydrogen bonds with protic solvents. The simulations would also reveal how the solvent influences the conformational preferences of the flexible trifluoroethoxy side chain.

MD simulations provide a dynamic view of the molecule's conformational landscape. While DFT calculations can identify stable conformers, MD simulations show how the molecule transitions between these conformations over time. This is particularly relevant for the flexible trifluoroethoxy group.

By analyzing the trajectory from an MD simulation, one can generate a Ramachandran-like plot for the key dihedral angles to visualize the accessible conformational space. This analysis can reveal the relative populations of different conformers and the energy barriers for interconversion between them, providing a more complete picture of the molecule's flexibility and dynamic nature.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies are instrumental in establishing a mathematical relationship between the structural features of a molecule and its chemical reactivity. For this compound, such an analysis would provide valuable insights into its behavior in chemical reactions.

Derivation of Molecular Descriptors

The initial step in a QSRR study involves the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and electronic properties. For this compound, a range of descriptors would be derived using computational methods like Density Functional Theory (DFT). While specific values for this compound are not available, a typical set of descriptors would include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching of the molecular structure.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These provide deep insights into the electronic nature of the molecule.

A hypothetical data table for such descriptors is presented below to illustrate the nature of the data that would be generated in such a study.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 271.03 g/mol |

| Number of Heavy Atoms | 14 | |

| Topological | Wiener Index | Not Available |

| Balaban J Index | Not Available | |

| Geometrical | Molecular Surface Area | Not Available |

| Molar Volume | Not Available | |

| Quantum-Chemical | HOMO Energy | Not Available |

| LUMO Energy | Not Available | |

| Dipole Moment | Not Available | |

| Mulliken Atomic Charges | Not Available |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific computational studies for this compound are not available.

Correlation with Experimental Reactivity and Selectivity Profiles

Once the molecular descriptors are calculated, they are correlated with experimentally determined reactivity and selectivity data. This is typically achieved through statistical methods like multiple linear regression (MLR) or machine learning algorithms. Such a model for this compound would allow for the prediction of its behavior in different chemical environments without the need for extensive laboratory work. However, no such correlations have been published.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is also a key tool for elucidating the mechanisms of complex organic reactions. This involves mapping the potential energy surface of a reaction to identify the most likely pathway.

Transition State Characterization and Activation Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the structure and energy of these transition states, chemists can determine the activation energy (or barrier) of a reaction. A lower activation barrier implies a faster reaction. For reactions involving this compound, this would involve modeling the interaction with various reagents and identifying the transition state for each potential step. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

Energy Profiles of Complex Organic Transformations

By connecting the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout a transformation. For a molecule like this compound, energy profiles could be generated for reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. These profiles would reveal whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and would highlight the rate-determining step.

Applications As a Synthetic Building Block and Advanced Material Precursor

Precursor in Complex Organic Synthesis

The reactivity of the phenolic hydroxyl group, the bromine atom, and the aromatic ring of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol allows for a wide range of chemical transformations, rendering it a versatile starting material for the synthesis of more complex molecules.

Generation of Novel Pharmacologically Relevant Scaffolds through Derivatization

In the realm of medicinal chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound serves as a key starting material for the generation of diverse pharmacologically relevant structures. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of substituents to the aromatic ring. This derivatization is crucial for exploring the chemical space around a particular pharmacophore and optimizing the biological activity of lead compounds.

Below is a table summarizing potential derivatization reactions of this compound for the generation of novel pharmacological scaffolds.

| Reaction Type | Reagents and Conditions | Potential Scaffold Modification |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of amino groups |

| Etherification | Alkyl halide, base | Modification of the phenolic hydroxyl group |

| Esterification | Acyl chloride or carboxylic acid, coupling agent | Modification of the phenolic hydroxyl group |

Utility in Agrochemical and Specialty Chemical Development

The unique electronic and lipophilic properties imparted by the trifluoroethoxy and bromo substituents make this compound an attractive precursor for the development of new agrochemicals and specialty chemicals. In the agrochemical industry, the incorporation of fluorine atoms into active ingredients often leads to enhanced efficacy, metabolic stability, and bioavailability. The trifluoroethoxy group can significantly influence the mode of action and selectivity of herbicides, insecticides, and fungicides.

The bromine atom serves as a handle for further chemical modifications, allowing for the fine-tuning of the molecule's properties to meet specific application requirements. For instance, it can be a precursor for the introduction of other functional groups that enhance the compound's performance as a plant growth regulator or a pesticide.

In the realm of specialty chemicals, this compound can be used to synthesize various additives, such as flame retardants, surfactants, and antioxidants. The presence of both bromine and fluorine can contribute to enhanced thermal stability and chemical resistance in the final products.

Development of Fluorinated Functional Materials

Fluorinated polymers and materials are known for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and unique surface properties. This compound is a valuable monomer precursor for the synthesis of a variety of fluorinated functional materials.

Monomer for Polymers and Copolymers with Tuned Properties (e.g., Thermal Stability, Dielectric Constant)

The phenolic hydroxyl group of this compound can participate in polymerization reactions, such as polycondensation, to form high-performance polymers like polyethers and polyesters. The trifluoroethoxy group incorporated into the polymer backbone can significantly enhance the material's thermal stability and lower its dielectric constant, making it suitable for applications in microelectronics and high-frequency communication devices.

The bromine atom can be utilized in post-polymerization modifications to further tune the properties of the material. For example, it can be a site for grafting other polymer chains or for introducing cross-linking agents to improve the mechanical strength and solvent resistance of the polymer.

The table below outlines the potential properties of polymers derived from this compound.

| Polymer Type | Potential Properties | Potential Applications |

| Polyethers | High thermal stability, low dielectric constant, chemical resistance | Microelectronics, aerospace components |

| Polyesters | Improved solubility in organic solvents, tunable refractive index | Optical films, specialty coatings |

| Copolymers | Tailored mechanical and thermal properties | Blends, composites |

Integration into Liquid Crystalline Materials or Functional Coatings

The rigid aromatic core and the presence of the polar trifluoroethoxy group make this compound a potential building block for the synthesis of liquid crystalline materials. By incorporating this unit into mesogenic structures, it is possible to influence the phase behavior, clearing temperatures, and electro-optical properties of the resulting liquid crystals.

Furthermore, this compound can be used to develop functional coatings with specific surface properties. The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic coatings with anti-fouling and self-cleaning properties. The bromine atom can also be used to anchor the coating to a substrate or to introduce other functionalities.

Catalyst Ligand Precursor Studies

In the field of catalysis, the design of ligands plays a crucial role in controlling the activity and selectivity of metal catalysts. This compound can serve as a precursor for the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands.

The aromatic ring can be functionalized with coordinating groups, such as phosphines or amines, through reactions involving the bromine atom. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring and by leveraging the presence of the trifluoroethoxy group. These tailored ligands can then be used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis, potentially leading to improved catalytic performance.

Design and Synthesis of Chiral or Achiral Ligands Incorporating the Compound

There are no documented studies detailing the design or synthesis of either chiral or achiral ligands that specifically incorporate the this compound moiety. The synthesis of such ligands would likely involve functionalization at the phenolic hydroxyl group or through cross-coupling reactions at the bromo-substituted position. However, no specific synthetic routes or characterization data for ligands derived from this compound have been reported in the scientific literature.

Evaluation in Asymmetric Catalysis or Metal-Organic Frameworks

Consistent with the absence of synthesized ligands, there is no information available on the evaluation of this compound derivatives in the fields of asymmetric catalysis or as components of metal-organic frameworks (MOFs). Performance data, such as catalytic efficiency, enantioselectivity, or the structural and functional properties of any corresponding MOFs, remains uninvestigated and unpublished.

Probes for Mechanistic Chemical Biology Research (Strictly Non-Clinical)

Chemical Tools for Investigating Enzyme-Substrate Interactions

The potential of this compound as a chemical tool for probing enzyme-substrate interactions has not been explored in any published research. There are no studies that utilize this compound or its derivatives to investigate the active sites of enzymes or to elucidate enzymatic mechanisms.

Synthesis of Ligands for Receptor Binding Studies to Elucidate Molecular Mechanisms

Similarly, the synthesis of ligands derived from this compound for the purpose of receptor binding studies has not been reported. As such, there are no findings related to its use in elucidating the molecular mechanisms of receptor-ligand interactions.

Future Research Directions and Emerging Trends

Sustainable and Bio-Inspired Synthetic Approaches

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is expected to significantly influence the future synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol.

One promising area is the adoption of bio-inspired synthesis. Marine algae, for instance, are known to produce a variety of bromophenols through enzymatic processes. mdpi.comencyclopedia.pubnih.gov These organisms utilize bromoperoxidases to regioselectively brominate phenolic compounds in the presence of bromide ions and an oxidant like hydrogen peroxide. nih.gov Future research could focus on harnessing these or engineered enzymes for the specific bromination of 2-(2,2,2-trifluoroethoxy)phenol (B147642), offering a mild and highly selective route to the target molecule, thereby minimizing the formation of isomers and reducing the reliance on harsh brominating agents.

Furthermore, the development of sustainable catalytic systems is a key trend. This includes the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, as catalysts or reaction media. chemistryviews.org Research has demonstrated the rapid transformation of arylboronic acids into phenols using a choline (B1196258) chloride/urea DES with hydrogen peroxide as a green oxidant. chemistryviews.org Adapting such systems for the synthesis or modification of this compound could significantly improve the environmental footprint of its production. Another sustainable approach involves the electrocatalytic oxidation of benzene (B151609) and its derivatives to phenols, which offers high selectivity and avoids the use of hazardous intermediates. innoget.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will also guide future synthetic strategies. For example, developing methods for the direct C-H functionalization of phenols would be a more atom-economical approach compared to traditional multi-step syntheses. mdpi.com

Continuous Flow Chemistry and Automated Synthesis Optimization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netrsc.org The application of this technology to the synthesis of this compound holds significant promise.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. researchgate.net For instance, the trifluoroethoxylation or bromination steps in the synthesis of the target molecule could be performed in a continuous flow setup to improve yield and selectivity while minimizing the risk of runaway reactions. The enhanced light penetration in flow reactors also makes them ideal for photochemical reactions, which could be explored for novel synthetic routes to this compound. tue.nl

Moreover, the integration of in-line analytical techniques, such as NMR spectroscopy, with continuous flow systems allows for real-time reaction monitoring and optimization. fraunhofer.de This enables the rapid screening of reaction conditions to identify the optimal parameters for the synthesis of this compound.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of synthetic routes. beilstein-journals.orgsemanticscholar.org These systems can autonomously perform a large number of experiments, varying multiple reaction parameters simultaneously to efficiently map the reaction space and identify the conditions that provide the highest yield and purity of the desired product. beilstein-journals.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Secondly, machine learning models can be trained to predict the properties and reactivity of molecules. earth.com This could be used to forecast the biological activity or material properties of derivatives of this compound, thereby guiding the design of new compounds with desired functionalities. For instance, ML models can predict the sites of reactivity on a molecule, which is crucial for planning late-stage functionalization reactions. earth.com

Furthermore, the integration of AI with automated synthesis platforms creates a closed-loop system for autonomous reaction optimization. beilstein-journals.orgsciencedaily.com In such a system, an AI algorithm designs a set of experiments, which are then performed by a robotic system. The results of these experiments are then used to retrain the AI model, which in turn proposes the next set of experiments. This iterative process can rapidly converge on the optimal conditions for a given chemical transformation.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Future research on this compound will undoubtedly involve the exploration of its reactivity in novel chemical transformations. The unique combination of a hydroxyl group, a bromine atom, and a trifluoroethoxy group on the aromatic ring opens up a wide range of possibilities for further functionalization.

A key area of interest is the development of new methods for the regioselective C-H functionalization of phenols. mdpi.comrsc.org Directing the functionalization to specific positions on the aromatic ring without the need for pre-installed directing groups is a major goal in modern organic synthesis. Research in this area could lead to the development of novel derivatives of this compound with unique electronic and steric properties.

Unconventional bond activations also represent a frontier in chemical synthesis. acs.org This includes the activation of typically unreactive C-O, C-N, and C-C bonds. acs.orgnih.gov For example, methods for the catalytic activation of the C-O bond of the trifluoroethoxy group or the C-Br bond could enable novel cross-coupling reactions, leading to the synthesis of a diverse library of compounds based on the this compound scaffold. The use of non-precious-metal catalysts for such transformations is a particularly active area of research. acs.org

The exploration of the reactivity of this compound in unconventional solvents could also lead to new discoveries. rsc.org For instance, the use of fluorinated alcohols as solvents can significantly alter the reactivity of organometallic catalysts and enable new types of C-H bond functionalization reactions. rsc.org

The following table provides a summary of the emerging research trends and their potential impact on the study of this compound:

| Research Trend | Potential Application to this compound | Potential Impact |

| Sustainable and Bio-Inspired Synthesis | Enzymatic bromination; use of green solvents and catalysts. | Reduced environmental impact, improved selectivity, and lower cost of synthesis. |

| Continuous Flow Chemistry and Automation | Precise control over reaction conditions, real-time monitoring, and automated optimization of synthesis. | Increased yield and purity, enhanced safety, and accelerated process development. |

| Artificial Intelligence and Machine Learning | Prediction of novel synthetic routes, properties, and reactivity; autonomous reaction optimization. | Faster discovery of new derivatives and applications, and more efficient synthesis. |

| Novel Reactivity and Bond Activation | Regioselective C-H functionalization and unconventional cross-coupling reactions. | Access to a wider range of novel compounds with unique properties and potential applications. |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or solvolysis. For example, solvolysis of brominated intermediates in 2,2,2-trifluoroethanol under controlled conditions yields trifluoroethoxy derivatives, though purification via chromatography may lead to decomposition . Optimized routes use bases like sodium hydroxide for substitution and reducing agents (e.g., sodium borohydride) for intermediate stabilization . Purity is validated using HPLC (>95% purity) and NMR spectroscopy (e.g., monitoring aromatic proton shifts at δ 6.8–7.2 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the trifluoroethoxy group (e.g., F NMR δ -75 ppm for -CF) and bromine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 285.06 for [M+H]) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoroethoxy group increases lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs. This enhances membrane permeability in biological assays . The bromine atom further stabilizes aryl intermediates via resonance effects, facilitating substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay conditions. For example:

- Dose Dependency : Antifungal activity may peak at 10 µM but show cytotoxicity at 50 µM due to off-target effects .

- Structural Comparisons : Compare with analogs like 3-Bromo-5-(trifluoromethoxy)phenol (lower logP) to isolate contributions of the trifluoroethoxy group .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., sterol 14α-demethylase for antifungal activity) to confirm target specificity .

Q. What strategies optimize regioselectivity in substitution reactions involving the bromine atom?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the brominated position .

- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective C-Br functionalization with aryl boronic acids or amines .

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., dehalogenation) .

Q. How does halogen bonding between bromine and biological targets affect binding affinity?

Bromine’s polarizability enables halogen bonding with electron-rich residues (e.g., histidine or asparagine in enzymes). Computational docking (e.g., AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies ΔG values (e.g., K = 1.2 µM for kinase targets) .

Key Considerations for Experimental Design

- Stability : Store the compound at 0–6°C under inert gas to prevent bromine loss .

- Biological Assays : Use low-passage cell lines and validate results with orthogonal assays (e.g., Western blotting for target engagement) .

- Synthetic Scalability : Pilot reactions in flow reactors to enhance yield (>70%) and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.